molecular formula C21H18N2O5 B2631940 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922054-95-3

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2631940
CAS RN: 922054-95-3
M. Wt: 378.384
InChI Key: WSXUKVGOBMFJBX-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methods for synthesizing coumarin derivatives, including compounds similar to the one , to explore their chemical properties and potential applications. For instance, Al-Amiery et al. (2016) synthesized new coumarins complemented by quantum chemical studies to understand their molecular orbital calculations and structural characteristics, providing insights into their potential applications in materials science and organic synthesis (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016). Similarly, Ghanei-Nasab et al. (2016) focused on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety, highlighting their potential in developing therapeutic agents (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

Potential Biological Activities

Beyond their synthesis, these compounds have been evaluated for various biological activities. The research by Kadhum et al. (2011) on the antioxidant activity of new coumarin derivatives provides a basis for their potential use in combating oxidative stress-related diseases (Kadhum, Al-Amiery, Musa, & Mohamad, 2011). The study by Saeedi et al. (2020) on arylisoxazole-chromenone carboxamides explored their cholinesterase inhibitory activity, suggesting potential applications in Alzheimer's disease research (Saeedi, Rastegari, Hariri, Mirfazli, Mahdavi, Edraki, Firuzi, & Akbarzadeh, 2020).

Chemical Properties and Applications

The exploration of chemical properties and potential applications of these compounds is crucial for developing new materials and therapeutic agents. For example, Wang et al. (2015) studied coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing their utility in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-2-23-9-10-27-18-8-7-14(12-15(18)20(23)25)22-19(24)16-11-13-5-3-4-6-17(13)28-21(16)26/h3-8,11-12H,2,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXUKVGOBMFJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

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